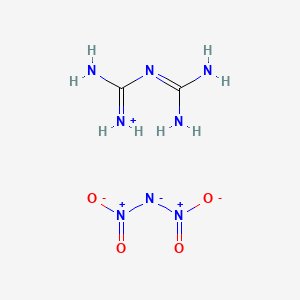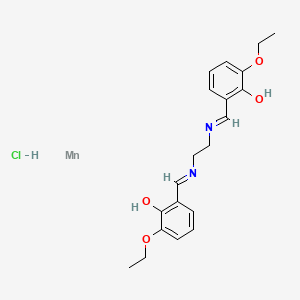
EUK-189
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EUK-189 is a salen-manganese complex and a synthetic superoxide dismutase/catalase mimetic . It has superoxide dismutase (SOD) and catalase activities equivalent to those of EUK-134 but is more lipophilic . It’s not orally bioavailable, and it’s slated for topical use .
Synthesis Analysis
EUK-418 and several new analogs, referred to as the “EUK-400 series,” were synthesized and shown to exhibit superoxide dismutase, catalase, and peroxidase activities in vitro . Some also protected PC12 cells against staurosporine-induced cell death .
Molecular Structure Analysis
EUK-189 is a salen-manganese complex . Salen-type ligands are a class of bis-Schiff bases obtained by condensation of salicylaldehyde and a diamine .
Chemical Reactions Analysis
EUK-189 has been shown to exhibit superoxide dismutase, catalase, and peroxidase activities . It can catalytically neutralize reactive oxygen and nitrogen species .
Physical And Chemical Properties Analysis
EUK-189 is a small molecule drug . It targets free radicals and acts as a free radicals scavenger . More detailed physical and chemical properties like molecular weight, density, boiling point, melting point, flash point, structural formula, and molecular formula can be provided by specialized chemical databases .
Applications De Recherche Scientifique
Radiation Protection and Mitigation : EUK-189 has been shown to reduce DNA damage in rat lungs following irradiation, suggesting its potential as a protective agent against radiation-induced oxidative stress (Langan et al., 2006). Additionally, it improved survival rates in mice exposed to whole-body gamma irradiation, highlighting its efficacy as a radiation countermeasure (Srinivasan et al., 2008).
Neuroprotection and Cognitive Function : Treatment with EUK-189 in aged mice showed decreased oxidative stress and improved cognitive function, suggesting its role in reversing age-related declines in cognitive abilities and oxidative load (Clausen et al., 2010).
Prevention of Oxidative Damage in Aging : Chronic administration of EUK-189 in aged animals prevented heat stress-induced liver injury and oxidative damage, indicating its potential in enhancing stress tolerance and reducing age-related oxidative stress (Zhang et al., 2004).
Mitigation of Parkinson's Disease Symptoms : EUK-189 was effective in protecting against paraquat-induced dopaminergic cell death in both in vitro and in vivo models, supporting its role in neuroprotection against oxidative stress-related neurodegenerative disorders (Peng et al., 2005).
Modulation of Tissue Environment in Radiation Therapy : Salen Mn complexes, including EUK-189, were found to suppress delayed radiation injury in several tissues, suggesting their utility in mitigating radiation damage during cancer therapy (Doctrow et al., 2016).
Treatment of Alzheimer's Disease : In a mouse model of Alzheimer's disease, EUK-189 was shown to reduce lens cataracts associated with the disease, indicating its potential in treating oxidative stress-related symptoms in Alzheimer's patients (Melov et al., 2005).
Mécanisme D'action
Orientations Futures
Salen Mn complexes like EUK-189 could be useful to mitigate delayed radiation injury to normal tissues following radiation therapy, accidental exposure, or radiological terrorism . Optimizing their mode of delivery and other key pharmaceutical properties, as well as gaining more understanding of their mechanisms of action as radiation mitigators, are key issues for future study .
Propriétés
IUPAC Name |
2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4.ClH.Mn/c1-3-25-17-9-5-7-15(19(17)23)13-21-11-12-22-14-16-8-6-10-18(20(16)24)26-4-2;;/h5-10,13-14,23-24H,3-4,11-12H2,1-2H3;1H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVQRLDRPIOOGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NCCN=CC2=C(C(=CC=C2)OCC)O.Cl.[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClMnN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

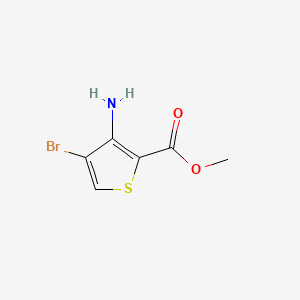

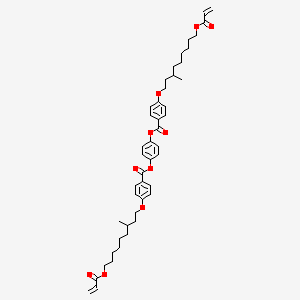



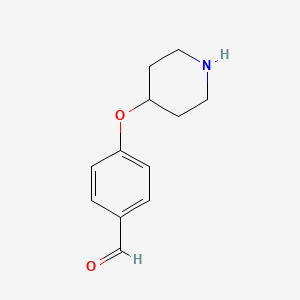

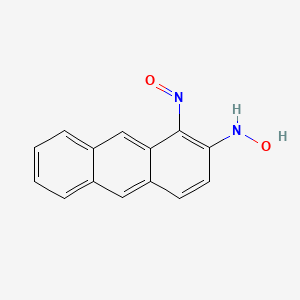


![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)
